An In-Depth Technical Guide to 4-Iodoindoline Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Iodoindoline Hydrochloride: Properties, Synthesis, and Applications
Introduction
4-Iodoindoline hydrochloride is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indoline scaffold itself is a core structure in numerous natural products and synthetic compounds with valuable medicinal properties.[1] The introduction of an iodine atom at the 4-position of the indoline ring provides a reactive handle for a variety of chemical transformations, making it a versatile building block for the synthesis of complex molecules.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-iodoindoline hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-iodoindoline hydrochloride is essential for its effective use in research and development.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-iodo-2,3-dihydro-1H-indole hydrochloride | [3] |
| CAS Number | 939759-03-2 (free base) | [3] |
| Molecular Formula | C₈H₉ClIN | - |
| Molecular Weight | 281.52 g/mol | [3] |
| Appearance | Solid (form may vary) | [4] |
| Solubility | Data not widely available, but hydrochloride salts are generally more water-soluble than the free base. | - |
| Melting Point | Not specified for the hydrochloride salt. The free base melting point is also not readily available. | - |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, as well as the aliphatic protons of the five-membered ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the amine.
-
¹³C NMR: The carbon NMR would display distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H aromatic and aliphatic stretching, and C=C aromatic stretching.[5]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (245.06 g/mol ) and potentially fragments resulting from the loss of iodine or other parts of the molecule.[3]
Synthesis and Purification
The synthesis of 4-iodoindoline typically involves the iodination of an indoline precursor. While specific, detailed protocols for the direct synthesis of 4-iodoindoline hydrochloride are not abundant in the public domain, a general approach can be outlined based on established organic chemistry principles. A common strategy for the synthesis of halo-indoles involves regioselective halogenation.[6]
General Synthetic Workflow
A plausible synthetic route could involve the protection of the indoline nitrogen, followed by regioselective iodination, and subsequent deprotection and salt formation.
Caption: Generalized synthetic workflow for 4-Iodoindoline Hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This is a representative, hypothetical protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Nitrogen Protection: To a solution of indoline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Iodination: Dissolve the N-protected indoline in a solvent such as acetic acid. Add an iodinating agent (e.g., N-iodosuccinimide) and stir at room temperature or with gentle heating. The regioselectivity of the iodination will be influenced by the directing effects of the protecting group and the indoline ring system.
-
Work-up and Purification: After the reaction is complete, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess iodine. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Purify the crude product by column chromatography.
-
Deprotection and Salt Formation: Treat the purified 4-iodo-N-protected indoline with a strong acid (e.g., trifluoroacetic acid for Boc deprotection) to remove the protecting group. After deprotection, dissolve the resulting 4-iodoindoline free base in a suitable solvent (e.g., diethyl ether or methanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitated 4-iodoindoline hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-iodoindoline hydrochloride lies in the reactivity of both the aryl iodide and the indoline nucleus. The carbon-iodine bond is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[7][8]
Palladium-Catalyzed Cross-Coupling Reactions
The iodine substituent at the 4-position serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[9] These reactions are pivotal for elaborating the indoline scaffold into more complex molecular architectures.
-
Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond. This is a widely used method for creating biaryl structures.
-
Heck Coupling: Reaction with alkenes to form a substituted alkene.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkyne moiety.
-
Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.
Caption: Simplified catalytic cycle of a palladium-catalyzed cross-coupling reaction.
Applications in Drug Discovery
The indoline core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds.[10] Derivatives of indoline have shown a broad range of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1][11] 4-Iodoindoline hydrochloride serves as a key intermediate in the synthesis of such compounds, allowing for the systematic modification of the indoline structure to optimize its biological activity. The versatility of the iodo group allows for the creation of libraries of compounds for high-throughput screening.[2]
Handling, Storage, and Safety
Proper handling and storage of 4-iodoindoline hydrochloride are crucial to ensure safety and maintain the integrity of the compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage
-
Light Sensitivity: Store in a tightly closed container, protected from light, as iodo-compounds can be light-sensitive.[16][18]
-
Temperature: Store in a cool, dry place.[16] For long-term storage, refrigeration may be recommended.
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
4-Iodoindoline hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its key feature is the reactive carbon-iodine bond, which allows for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse functional groups onto the indoline scaffold, facilitating the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is paramount for its effective utilization in the laboratory. As with all chemical reagents, adherence to proper safety and handling procedures is essential.
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National Institutes of Health. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Retrieved from [Link]
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The Distant Reader. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]
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YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
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- Google Patents. (n.d.). Method for synthesizing 4-hydroxyindole.
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